molecular formula C7H10N2O4 B12922432 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid CAS No. 89985-44-4

3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B12922432
CAS No.: 89985-44-4
M. Wt: 186.17 g/mol
InChI Key: RNZHZCDCWKGSLB-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization to form the desired pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives

Scientific Research Applications

3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: This compound has a similar pyrimidine ring structure but with different substituents.

    Thieno[2,3-d]pyrimidine-6-carboxylic acid: Another heterocyclic compound with a similar core structure but different functional groups.

Uniqueness

3-Ethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

89985-44-4

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

3-ethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C7H10N2O4/c1-2-9-4(6(11)12)3-5(10)8-7(9)13/h4H,2-3H2,1H3,(H,11,12)(H,8,10,13)

InChI Key

RNZHZCDCWKGSLB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CC(=O)NC1=O)C(=O)O

Origin of Product

United States

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